Cas no 59337-78-9 (methyl 4-sulfamoylthiophene-3-carboxylate)

Methyl 4-sulfamoylthiophene-3-carboxylate is a sulfonamide-functionalized thiophene derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a sulfamoyl group at the 4-position and a methyl ester at the 3-position of the thiophene ring, offering reactivity for further derivatization. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting sulfonamide-sensitive enzymes. Its stability and well-defined reactivity profile make it suitable for controlled modifications under mild conditions. The presence of both electron-withdrawing and donating groups enhances its utility in heterocyclic synthesis, enabling access to diverse pharmacophores.
methyl 4-sulfamoylthiophene-3-carboxylate structure
59337-78-9 structure
Product Name:methyl 4-sulfamoylthiophene-3-carboxylate
CAS No:59337-78-9
MF:C6H7NO4S2
MW:221.25407910347
CID:1617756
PubChem ID:3042284
Update Time:2025-06-30

methyl 4-sulfamoylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-sulfamoylthiophene-3-carboxylate
    • EN300-79594
    • SCHEMBL1379783
    • 59337-78-9
    • BMRZKWAGTSKCLW-UHFFFAOYSA-N
    • Methyl 4-(aminosulfonyl)-3-thiophenecarboxylate
    • 4-(aminosulfonyl)-3-thiophenecarboxylic acid methyl ester
    • DB-386440
    • AKOS000282081
    • CS-0290612
    • 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester
    • DTXSID40208083
    • Inchi: 1S/C6H7NO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
    • InChI Key: BMRZKWAGTSKCLW-UHFFFAOYSA-N
    • SMILES: S(C1=CSC=C1C(=O)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 220.98171
  • Monoisotopic Mass: 220.98165005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • PSA: 86.46

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methyl 4-sulfamoylthiophene-3-carboxylate Related Literature

Additional information on methyl 4-sulfamoylthiophene-3-carboxylate

Exploring the Versatile Applications of Methyl 4-Sulfamoylthiophene-3-Carboxylate (CAS No. 59337-78-9) in Modern Chemistry

The compound methyl 4-sulfamoylthiophene-3-carboxylate (CAS No. 59337-78-9) has garnered significant attention in recent years due to its unique chemical structure and broad applicability in pharmaceutical and agrochemical research. This thiophene-based derivative combines a sulfamoyl group with a carboxylate ester, making it a valuable intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its role as a precursor for heterocyclic compounds, which are pivotal in drug discovery programs targeting inflammation, metabolic disorders, and microbial infections.

One of the most frequently asked questions in scientific forums is: "How does the sulfamoyl moiety enhance the bioactivity of methyl 4-sulfamoylthiophene-3-carboxylate?" The answer lies in its ability to mimic natural sulfonamide groups, which are known to interact with enzymes and receptors in biological systems. This property has led to its exploration in structure-activity relationship (SAR) studies, where minor modifications to the thiophene ring or ester group can yield compounds with improved pharmacokinetic profiles. Recent publications highlight its utility in designing carbonyl-containing inhibitors, a hot topic in medicinal chemistry.

From an industrial perspective, the demand for CAS 59337-78-9 has risen due to its cost-effective synthesis route and scalability. Manufacturers emphasize its stability under standard storage conditions, addressing another common query: "What are the optimal handling conditions for methyl 4-sulfamoylthiophene-3-carboxylate?" Unlike sensitive intermediates, this compound exhibits remarkable shelf life when stored in airtight containers at room temperature, making it a practical choice for large-scale production. Its compatibility with Pd-catalyzed cross-coupling reactions further expands its utility in creating complex molecular architectures.

Environmental considerations also play a role in the popularity of 59337-78-9. With growing interest in green chemistry, researchers are investigating solvent-free or aqueous-phase reactions involving this compound to minimize waste. A 2023 study demonstrated its effectiveness in microwave-assisted synthesis, reducing reaction times by 60% compared to conventional methods—a breakthrough aligning with the industry's push toward sustainable practices. This innovation answers the trending search: "Can thiophene derivatives be synthesized sustainably?"

Analytical chemists value methyl 4-sulfamoylthiophene-3-carboxylate for its distinct spectroscopic signatures. The 1H-NMR spectrum typically shows characteristic peaks for the thiophene proton (δ 7.8–8.2 ppm) and methoxy group (δ 3.9–4.1 ppm), while FT-IR analysis confirms the presence of ester carbonyl (∼1720 cm−1) and sulfonamide (∼1340, 1160 cm−1) functionalities. These features simplify quality control procedures, addressing another industry pain point: rapid purity assessment of specialty chemicals.

Looking ahead, the integration of CAS 59337-78-9 into high-throughput screening libraries promises to accelerate drug development. Its molecular weight (235.27 g/mol) and Lipinski rule-compliant properties make it an attractive scaffold for combinatorial chemistry. As artificial intelligence gains traction in molecular design, datasets containing sulfamoylthiophene derivatives are being curated to train predictive algorithms—an intersection of traditional synthesis and cutting-edge technology that dominates contemporary research discussions.

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